

Application Note: Analysis of Diclazuril Residues in Poultry Tissues by LC-MS/MS

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Compound of Interest

Compound Name: Diclazuril sodium

Cat. No.: B12771262

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantification of diclazuril residues in poultry tissues (muscle, liver) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Diclazuril is a synthetic coccidiostat widely used in the poultry industry to prevent and treat coccidiosis.[1] Monitoring its residue levels in edible tissues is crucial to ensure food safety and comply with regulatory limits, such as the Maximum Residue Limits (MRLs) set by authorities like the Codex Alimentarius.[1] The described protocol employs a straightforward acetonitrile-based extraction and clean-up procedure, followed by chromatographic separation on a C18 reversed-phase column and detection using an MS/MS system in Negative Electrospray Ionization (ESI) mode. The method is validated and suitable for both screening and confirmation of diclazuril at levels pertinent to regulatory standards.

Experimental Protocol

Apparatus and Materials

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS).
 - Tissue homogenizer.
 - Refrigerated centrifuge.

- Vortex mixer.
- Nitrogen evaporator.
- Analytical balance.
- Syringe filters (0.22 μ m, PTFE).
- Standard laboratory glassware.
- Chemicals and Reagents:
 - Diclazuril analytical standard.
 - Acetonitrile (ACN), HPLC or LC-MS grade.
 - Water, HPLC or LC-MS grade.
 - Formic acid (FA), LC-MS grade.
 - n-Hexane, HPLC grade.
 - Sodium chloride (NaCl).
 - Anhydrous magnesium sulfate (MgSO_4).

Standard Solution Preparation

- Stock Solution (100 μ g/mL): Accurately weigh 10 mg of diclazuril standard and dissolve in 100 mL of acetonitrile. Store at 4°C in the dark.
- Working Standard Solutions (0.1 to 50 ng/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase starting composition (e.g., 50:50 water:acetonitrile). These solutions are used to build the calibration curve.

Sample Preparation

- Homogenization: Weigh 2.0 g (\pm 0.1 g) of homogenized tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.

- Extraction:
 - Add 10 mL of acetonitrile to the tube.
 - Add ~1 g of NaCl and ~2 g of anhydrous MgSO_4 to facilitate extraction and phase separation.
 - Homogenize for 1 minute at high speed, then vortex vigorously for 2 minutes.
- Centrifugation: Centrifuge the sample at 8,000 rpm for 10 minutes at 4°C.
- Clean-up (Liquid-Liquid Extraction):
 - Transfer 5 mL of the upper acetonitrile supernatant to a clean 15 mL centrifuge tube.
 - Add 5 mL of n-hexane to the tube.
 - Vortex for 1 minute to remove lipids and other nonpolar interferences.
 - Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
- Final Preparation:
 - Carefully transfer 2 mL of the lower acetonitrile layer to a glass tube, avoiding the n-hexane layer.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
 - Vortex for 30 seconds to dissolve the residue.
 - Filter the solution through a 0.22 μm PTFE syringe filter into an LC vial for analysis.

LC-MS/MS Method Parameters

The chromatographic separation is typically achieved on a C18 column with a gradient elution of water and acetonitrile, both often containing a small amount of formic acid to improve peak

shape.[2][3] Detection is performed in Multiple Reaction Monitoring (MRM) mode using negative electrospray ionization, which provides high selectivity and sensitivity for diclazuril.[2][4]

Liquid Chromatography Conditions

Parameter	Condition
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.35 mL/min
Gradient	45% B to 90% B in 3 min, hold for 2 min, return to 45% B
Injection Volume	10 µL
Column Temp.	40°C

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative Polarity
Monitoring Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	-4200 V[5]
Source Temp.	600°C
Nebulizer Gas	45 psi
Heater Gas	45 psi

MRM Transitions for Diclazuril

The following transitions are monitored for quantification and confirmation.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
Diclazuril	405.0	333.8	-40	Quantification[5]
Diclazuril	406.9 (Isotope)	333.8	-40	Confirmation[5]

Data Presentation and Performance

The method is validated according to international guidelines such as Commission Decision 2002/657/EC.[4][6] Performance characteristics demonstrate the method's suitability for routine residue analysis.

Method Performance Characteristics

Parameter	Result	Source
Linearity (r^2)	> 0.999	[3]
Linear Range	0.25 - 50 ng/mL	[3]
Limit of Detection (LOD)	0.1 µg/kg	[3]
Limit of Quantification (LOQ)	0.3 µg/kg	[3]
Average Recovery (Muscle)	90.1% – 105.2%	[3]
Precision (RSD%)	3.0% – 8.1%	[3]

Note: Performance characteristics can vary slightly based on instrumentation and matrix.

Regulatory Limits

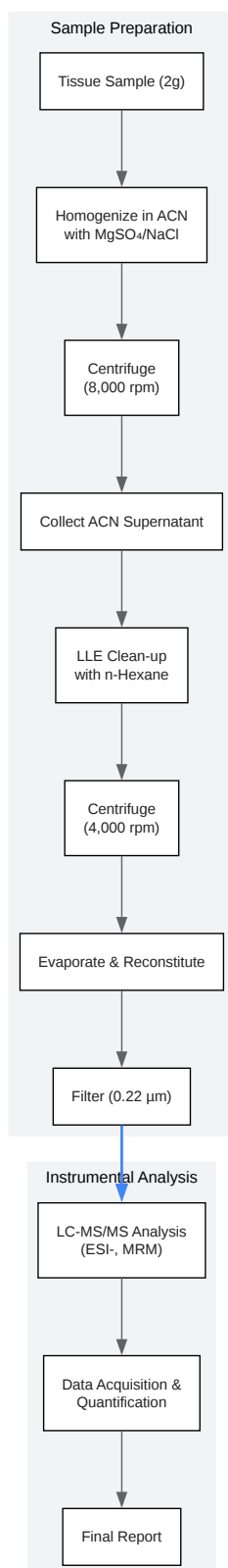
For context, the Codex Alimentarius has established the following Maximum Residue Limits (MRLs) for diclazuril in poultry tissues:

- Muscle: 500 µg/kg[1]
- Liver: 3000 µg/kg[1]
- Kidney: 2000 µg/kg[1]

- Fat/Skin: 1000 µg/kg[1]

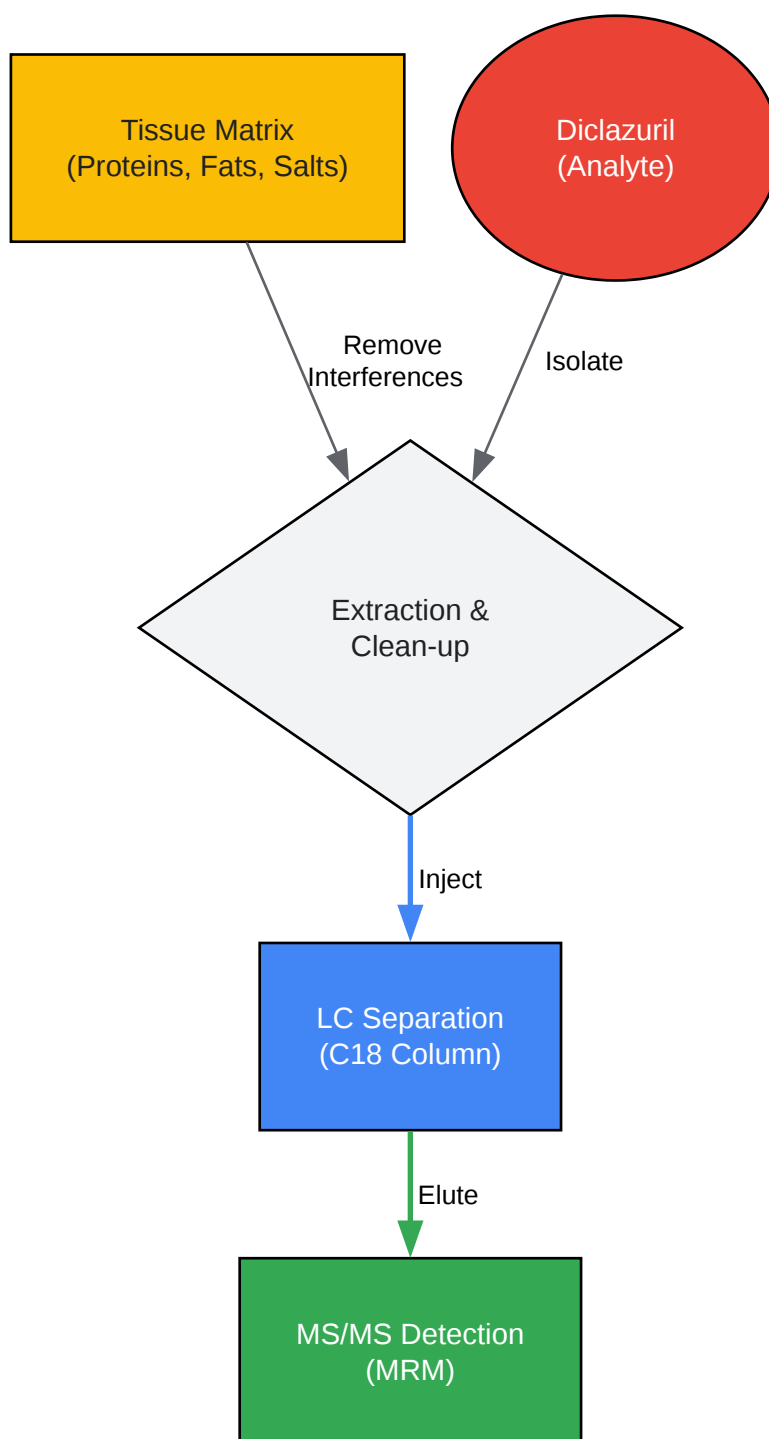
The validated LOQ of this method (0.3 µg/kg) is well below these regulatory MRLs, making it highly suitable for compliance testing.[3]

Visualized Workflows



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Caption: Experimental workflow for Diclazuril analysis.



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Caption: Logical flow of analyte isolation and detection.

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